Inophyllum A
CAS No.: 41135-07-3
Cat. No.: VC17173385
Molecular Formula: C25H24O5
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41135-07-3 |
|---|---|
| Molecular Formula | C25H24O5 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
| Standard InChI | InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1 |
| Standard InChI Key | BXENDTPSKAICGV-QTCYRWPVSA-N |
| Isomeric SMILES | C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
| Canonical SMILES | CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Inophyllum A (PubChem CID: 455248) is a tricyclic coumarin derivative with the molecular formula and a molecular weight of 404.5 g/mol . Its structure features a fused coumarin-chromanol system with three stereocenters at positions 10(R), 11(S), and 12(S), as confirmed by single-crystal X-ray analysis of its 4-bromobenzoate derivative . The compound’s planar rigidity and lipophilic nature (LogP ~3.8) contribute to its limited aqueous solubility, a key challenge in pharmaceutical formulation .
Table 1: Key Physicochemical Properties of Inophyllum A
The compound’s NMR profile shows characteristic signals for coumarin lactone (δ 160–165 ppm in ) and chromanol methine protons (δ 4.8–5.2 ppm in ) . Its UV-Vis spectrum exhibits maxima at 254 nm and 320 nm, enabling HPLC quantification using C18 columns .
Natural Sources and Biosynthesis
Inophyllum A is primarily isolated from:
-
Calophyllum inophyllum: Found in seeds, fruits, and bark at concentrations up to 1.2 mg/g dry weight . Yield varies seasonally, peaking in immature fruits .
-
Achatina fulica: The snail bioaccumulates Inophyllum A through feeding on C. inophyllum leaves .
Biosynthetically, Inophyllum A originates from the shikimate pathway via phenylpropanoid intermediates. Key steps include:
-
Coumarin formation: Ortho-hydroxylation of cinnamic acid derivatives .
-
Chromanol coupling: Oxidative dimerization with a terpenoid precursor, likely geranyl pyrophosphate .
-
Stereochemical modification: Epoxidation and ring closure mediated by cytochrome P450 enzymes .
Pharmacological Properties and Mechanisms
Anti-HIV Activity
While Inophyllum A itself shows weak HIV-1 reverse transcriptase inhibition (IC₅₀ >1,000 nM), its structural analogs Inophyllum B and P demonstrate nanomolar potency (IC₅₀ = 38 nM and 130 nM, respectively) . This disparity highlights the importance of the C-10/C-11 epoxide group absent in Inophyllum A .
Anti-Inflammatory Effects
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity in the inophyllum class include:
Table 2: SAR of Inophyllum Analogs
| Compound | C-10/C-11 Group | HIV-1 RT IC₅₀ (nM) | Anti-Inflammatory Activity |
|---|---|---|---|
| Inophyllum A | Dihydroxy | >1,000 | Moderate (crude extract) |
| Inophyllum B | Epoxide | 38 | Not tested |
| Inophyllum P | Epoxide | 130 | Not tested |
Key SAR insights:
-
Epoxide moiety: Essential for RT inhibition; its absence in Inophyllum A abolishes anti-HIV activity .
-
Chroman ring substitution: Methoxy groups at C-5/C-7 enhance membrane permeability but reduce target binding .
-
C-12 stereochemistry: S-configuration optimizes hydrophobic interactions with RT’s allosteric pocket .
Challenges in Research and Development
Pharmacokinetic Deficiencies
-
Oral bioavailability: <10% in rodent models due to first-pass metabolism .
-
Plasma half-life: 1.2 hours (mice), necessitating frequent dosing .
Toxicity Concerns
-
Cytotoxicity: CC₅₀ = 85 μM in HepG2 cells, indicating narrow therapeutic window .
-
Metabolite risks: CYP3A4-mediated oxidation produces reactive quinones linked to hepatotoxicity .
Future Directions and Applications
Derivative Development
-
Epoxide analogs: Semi-synthetic Inophyllum A epoxides show 10-fold improved RT inhibition .
-
Prodrug strategies: PEGylated formulations increase aqueous solubility to 12 mg/mL .
Targeted Delivery Systems
-
Nanoparticle encapsulation: PLGA nanoparticles (200 nm) enhance brain delivery for neuro-HIV applications .
-
Antibody-drug conjugates: CD4+ T-cell-targeting conjugates reduce off-target effects .
Beyond Antivirals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume